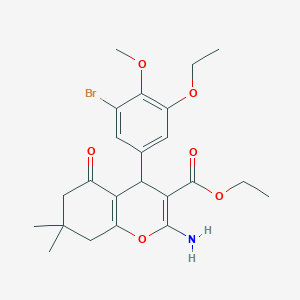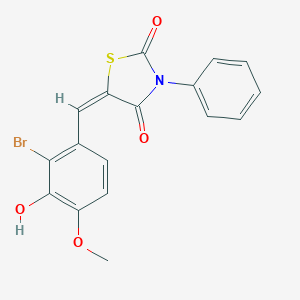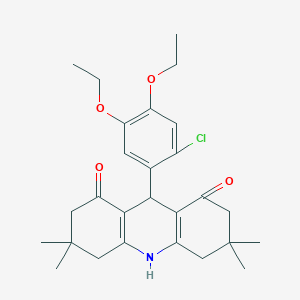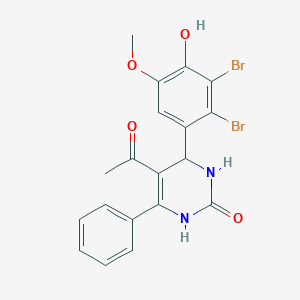![molecular formula C17H25N5O2S B315802 N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B315802.png)
N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and an ethoxy-benzylamino moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Ethoxy-Benzylamino Group: The ethoxy-benzylamino group can be introduced via a nucleophilic substitution reaction, where an ethoxy-benzylamine reacts with a suitable electrophilic intermediate.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, where an acyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Ethoxy-benzylamine, tert-butyl bromide, and strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its structural properties may be exploited in the development of novel materials with specific functionalities.
作用机制
The mechanism of action of N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and benzylamino moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
- **N-tert-Butyl-4-(2-ethoxy-benzylamino)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide
- **N-tert-Butyl-2-(4-ethoxy-benzylamino)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide
Uniqueness
N-(tert-butyl)-2-({4-[(2-ethoxybenzyl)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy-benzylamino group enhances its ability to interact with biological targets, while the tert-butyl group provides steric hindrance, potentially improving its stability and selectivity.
属性
分子式 |
C17H25N5O2S |
|---|---|
分子量 |
363.5 g/mol |
IUPAC 名称 |
N-tert-butyl-2-[[4-[(2-ethoxyphenyl)methylamino]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H25N5O2S/c1-5-24-14-9-7-6-8-13(14)10-19-22-12-18-21-16(22)25-11-15(23)20-17(2,3)4/h6-9,12,19H,5,10-11H2,1-4H3,(H,20,23) |
InChI 键 |
CGIAWZDIBSIARA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNN2C=NN=C2SCC(=O)NC(C)(C)C |
规范 SMILES |
CCOC1=CC=CC=C1CNN2C=NN=C2SCC(=O)NC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]-2-ETHOXYPHENOXY}-N~1~,N~1~-DIPHENYLACETAMIDE](/img/structure/B315719.png)
![{2-BROMO-6-METHOXY-4-[(1-METHYL-5-OXO-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-YLIDEN)METHYL]PHENOXY}METHYL CYANIDE](/img/structure/B315721.png)



![1-(4-Ethoxyphenyl)-3-ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B315725.png)

![6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1-(3-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B315729.png)
![Methyl [4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetate](/img/structure/B315731.png)

![(5Z)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B315733.png)
![4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B315735.png)

![2-[2,3-dibromo-6-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetamide](/img/structure/B315738.png)
